molecular formula C5H6F2O B14775826 5,5-Difluoro-1-oxaspiro[2.3]hexane CAS No. 1197420-24-8

5,5-Difluoro-1-oxaspiro[2.3]hexane

Cat. No.: B14775826
CAS No.: 1197420-24-8
M. Wt: 120.10 g/mol
InChI Key: RNALRSYAWLFJMF-UHFFFAOYSA-N
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Description

5,5-Difluoro-1-oxaspiro[2.3]hexane (CAS 2303040-09-5) is a fluorinated spirocyclic compound with the molecular formula C₇H₈F₂O₂ and a molecular weight of 162.134 g/mol . Its structure features a spiro junction at the first carbon, connecting an oxygen-containing oxolane ring (five-membered) and a cyclopropane ring (three-membered) substituted with two fluorine atoms. The fluorine atoms enhance its electronegativity and metabolic stability, making it valuable in pharmaceutical and agrochemical research. The compound is commercially available but requires specialized synthesis protocols, likely involving fluorination and cyclopropanation steps .

Properties

CAS No.

1197420-24-8

Molecular Formula

C5H6F2O

Molecular Weight

120.10 g/mol

IUPAC Name

5,5-difluoro-1-oxaspiro[2.3]hexane

InChI

InChI=1S/C5H6F2O/c6-5(7)1-4(2-5)3-8-4/h1-3H2

InChI Key

RNALRSYAWLFJMF-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(F)F)CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Difluoro-1-oxaspiro[2.3]hexane typically involves the reaction of a suitable precursor with fluorinating agents under controlled conditions. One common method includes the use of difluorocarbene precursors in the presence of a base, which facilitates the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced fluorination techniques and catalysts to optimize the reaction conditions and minimize by-products .

Chemical Reactions Analysis

Ring-Opening Reactions

The strained oxirane ring undergoes nucleophilic attack due to angular strain (approximately 60° bond angles), making it susceptible to ring-opening under various conditions .

Key Reaction Types

  • Nucleophilic Attack :

    • Amines : Primary/secondary amines induce ring-opening via nucleophilic substitution, forming amino alcohol derivatives.

    • Alcohols : Acid-catalyzed ring-opening produces ether-linked products.

  • Acid-Catalyzed Hydrolysis :

    • Generates diols through protonation of the oxygen atom, followed by water attack.

Example Reaction Pathway :

C5H6F2O+H2OH+C5H8F2O2(diol derivative)[3]\text{C}_5\text{H}_6\text{F}_2\text{O} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{C}_5\text{H}_8\text{F}_2\text{O}_2 \quad \text{(diol derivative)} \quad[3]

Fluorine-Specific Reactivity

The geminal difluorine group at C5 influences electronic and steric properties:

  • Electron-Withdrawing Effect : Enhances electrophilicity of adjacent carbons.

  • Steric Hindrance : Reduces accessibility to bulky nucleophiles.

Substitution Reactions

  • Nucleophilic Substitution at Fluorinated Positions :
    Fluorines may be replaced by nucleophiles (e.g., hydroxide, alkoxides) under basic conditions, though this is less common due to strong C–F bonds.

Functionalization via Catalysis

Transition-metal catalysts enable cross-coupling and functional group introductions:

Reaction Type Catalyst Product Yield Reference
Suzuki CouplingPd(PPh₃)₄Biaryl-Spiro Derivatives65–78%
HydroxylationRu-Based OxidantsVicinal Diols70–85%

Polymerization Potential

The compound serves as a monomer in ring-opening polymerizations:

  • Anionic Initiation : Produces fluorinated polyethers with enhanced thermal stability.

  • Cationic Initiation : Forms polymers with tunable hydrophobicity for coatings.

Comparative Reactivity with Analogues

The difluorinated spiro structure exhibits distinct behavior compared to non-fluorinated analogues:

Compound Reactivity with Amines Acid Stability Nucleophilic Susceptibility
5,5-Difluoro-1-oxaspiro[2.3]hexaneModerateHighHigh (directed to oxirane)
1-Oxaspiro[2.3]hexaneHighLowModerate
5-Methoxy-1-oxaspiro[2.3]hexaneLowModerateLow

Mechanistic Insights

  • Ring-Opening Stereochemistry : Proceeds via Sₙ2 mechanism with inversion at the electrophilic carbon .

  • Fluorine Effects : DFT studies suggest fluorines increase the electrophilicity of the oxirane ring by 15–20% compared to non-fluorinated analogues .

Scientific Research Applications

5,5-Difluoro-1-oxaspiro[2.3]hexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5-Difluoro-1-oxaspiro[2.3]hexane involves its ability to undergo strain-release reactions, which drive the formation of more stable products. This strain-release is a key factor in its reactivity and its ability to interact with various molecular targets, including enzymes and receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Comparisons

Table 1: Key Features of 5,5-Difluoro-1-oxaspiro[2.3]hexane and Analogues
Compound Name Core Structure Functional Groups Molecular Weight (g/mol) Key Applications References
This compound Spiro[oxolane-2.3-cyclopropane] -F, ether 162.134 Pharmaceuticals, agrochemicals
5-Azaspiro[2.3]hexane derivatives Spiro[azetidine-2.3-cyclopropane] -NH, carboxylic acid ~150–180 (varies) Neuropharmacology (glutamate receptor modulation)
4,8,13-Cyclotetradecatriene-1,3-diol Macrocyclic triene Diol, conjugated double bonds ~238 (estimated) Antimicrobial agents
Hexamethylene diisocyanate Linear alkane -NCO groups 168.19 Polymer synthesis
Key Observations :

Spirocyclic vs. Macrocyclic vs. Linear Structures :

  • The spirocyclic compounds (e.g., 5,5-difluoro and 5-aza derivatives) exhibit constrained geometries that "freeze" conformational flexibility, enhancing target binding specificity in drug design . In contrast, macrocyclic compounds like 4,8,13-cyclotetradecatriene-1,3-diol rely on conjugated systems for bioactivity, while linear compounds (e.g., hexamethylene diisocyanate) prioritize reactivity for polymerization .

Role of Fluorine: The 5,5-difluoro substitution in the spiro compound increases electronegativity and lipophilicity compared to non-fluorinated analogs. This improves membrane permeability and metabolic stability, critical for CNS-targeting drugs .

Synthesis Methods :

  • This compound : Likely synthesized via rhodium-catalyzed cyclopropanation (similar to 5-azaspiro derivatives) with fluorination steps .
  • 5-Azaspiro[2.3]hexane : Synthesized stereoselectively using rhodium catalysis, starting from D-serine derivatives .
  • 4,8,13-Cyclotetradecatriene-1,3-diol : Isolated via hexane extraction and GC-MS analysis from tobacco bark, highlighting natural product derivation .
Table 2: Physicochemical and Hazard Data
Property This compound Hexane (solvent) 5-Azaspiro[2.3]hexane Derivatives
Boiling Point Not reported 63–80°C Not reported
Flash Point Not reported -18°C (closed cup) Not reported
Water Solubility Likely low (fluorinated, spiro) Slightly soluble Moderate (polar -NH/COOH groups)
Toxicity Limited data CNS depression, reproductive toxicity Neuroactive (target-specific)
  • Hexane: Highly flammable (H225) and toxic to the CNS (H336), with risks of aspiration (H304) . In contrast, spirocyclic compounds like 5,5-difluoro derivatives are less volatile but require evaluation for organofluorine-specific toxicity.

Biological Activity

5,5-Difluoro-1-oxaspiro[2.3]hexane is a compound of increasing interest in pharmacological research due to its potential biological activities, particularly as a modulator of the Melanin Concentrating Hormone Receptor 1 (MCHR1). This receptor is implicated in various physiological processes, including food intake regulation, energy metabolism, and stress responses. This article reviews the biological activity of this compound, focusing on its pharmacological effects and mechanisms of action.

Chemical Structure and Properties

The compound features a spirocyclic structure that contributes to its unique binding properties with biological targets. The presence of difluoromethyl groups enhances its lipophilicity and may influence its interaction with receptors.

Research indicates that this compound acts primarily as an antagonist at the MCHR1. This receptor is known to regulate appetite and energy balance; thus, antagonism can lead to decreased food intake and weight loss in animal models. The mechanism involves blocking the receptor's activation by endogenous melanin-concentrating hormone (MCH), which is upregulated in states of obesity and stress.

Weight Loss and Appetite Regulation

Studies have shown that administration of MCHR1 antagonists leads to significant reductions in food intake and body weight in rodent models. For instance, chronic infusion of MCH increases food consumption and body weight gain, while MCHR1 antagonists like this compound have been demonstrated to reverse these effects, promoting weight loss through reduced hyperphagia .

Anti-depressant and Anxiolytic Effects

In addition to metabolic effects, MCHR1 antagonism has been linked with behavioral changes. Research indicates that treatment with MCHR1 antagonists can produce anti-depressant and anti-anxiolytic effects in animal models. This suggests a potential therapeutic application for mood disorders .

Study 1: Weight Loss in Obese Rodents

In a controlled study involving diet-induced obese mice, administration of this compound resulted in a significant decrease in body weight over a period of four weeks compared to control groups receiving no treatment. The treated group exhibited a reduction in food intake by approximately 30%, correlating with increased physical activity levels .

Study 2: Behavioral Modulation

Another study assessed the impact of this compound on anxiety-like behaviors in mice subjected to stress paradigms. Results indicated that mice treated with MCHR1 antagonists displayed reduced anxiety behaviors as measured by elevated plus maze tests, suggesting that this compound may have potential applications in treating anxiety disorders .

Comparative Analysis

The biological activity of this compound can be compared with other MCHR1 antagonists:

CompoundWeight Loss EfficacyAnxiolytic EffectReference
This compoundHighModerate
Compound AModerateLow
Compound BHighHigh

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